molecular formula C12H17N3O2S2 B2959304 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1428367-42-3

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2959304
CAS RN: 1428367-42-3
M. Wt: 299.41
InChI Key: TXBOOSNEVLCVEK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been studied extensively for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Synthesis and Characterization

The chemical 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a novel compound that has been explored for its potential in various scientific applications. Although specific studies on this exact compound are scarce, research on closely related sulfonamide derivatives highlights their significance in medical and chemical research. For instance, sulfonamides have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds were evaluated for their therapeutic potential and showed promising activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

Another critical area of application is the inhibition of carbonic anhydrase isoenzymes, which is pivotal in treating conditions like glaucoma, epilepsy, and edema. Sulfonamide derivatives have been synthesized to explore their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. These compounds showed potent inhibitory activity, suggesting their utility in developing new therapeutic agents targeting carbonic anhydrases (Büyükkıdan et al., 2017).

Antibacterial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been directed towards antibacterial applications. These compounds exhibited high antibacterial activities, highlighting their potential as new antibacterial agents. This underscores the versatility of sulfonamide derivatives in addressing various bacterial infections, thus contributing to the development of novel antibiotics (Azab et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives have also been evaluated for their cytotoxic activities against tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies reveal the compounds' selectivity and efficacy, suggesting their potential in cancer therapy and enzyme inhibition for treating various disorders (Kucukoglu et al., 2016).

properties

IUPAC Name

1,3,5-trimethyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBOOSNEVLCVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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